molecular formula C22H26N2O4 B5186535 methyl 4-[[7-(3-methoxypropanoylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate

methyl 4-[[7-(3-methoxypropanoylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate

Cat. No.: B5186535
M. Wt: 382.5 g/mol
InChI Key: KSQDUCUWNXJPRG-UHFFFAOYSA-N
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Description

Methyl 4-[[7-(3-methoxypropanoylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzoate ester linked to an isoquinoline moiety through a methylene bridge The presence of a methoxypropanoylamino group further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[[7-(3-methoxypropanoylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate typically involves multiple steps. One common approach is to start with the isoquinoline core, which can be synthesized through the Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. The resulting isoquinoline derivative is then subjected to further functionalization to introduce the methoxypropanoylamino group and the benzoate ester.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[[7-(3-methoxypropanoylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed in substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-[[7-(3-methoxypropanoylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-[[7-(3-methoxypropanoylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methoxypropanoylamino group can enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

  • Methyl 4-amino-3-(trifluoromethoxy)benzoate
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Comparison: Methyl 4-[[7-(3-methoxypropanoylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate is unique due to its combination of an isoquinoline core with a methoxypropanoylamino group and a benzoate ester. This structural arrangement provides distinct chemical properties and potential biological activities compared to similar compounds. For instance, while 4-hydroxy-2-quinolones are known for their pharmaceutical applications, the presence of the isoquinoline moiety in our compound may offer different binding interactions and biological effects.

Properties

IUPAC Name

methyl 4-[[7-(3-methoxypropanoylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-27-12-10-21(25)23-20-8-7-17-9-11-24(15-19(17)13-20)14-16-3-5-18(6-4-16)22(26)28-2/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQDUCUWNXJPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NC1=CC2=C(CCN(C2)CC3=CC=C(C=C3)C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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